2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide
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Overview
Description
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide is a complex organic compound with a unique structure that includes a pyrazino and carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the core structure, followed by methylation and iodination to introduce the desired functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
Uniqueness
Compared to similar compounds, 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
102129-11-3 |
---|---|
Molecular Formula |
C17H23IN2 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;iodomethane |
InChI |
InChI=1S/C16H20N2.CH3I/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;1-2/h6-7,10,15H,3-5,8-9H2,1-2H3;1H3 |
InChI Key |
QPHFPEGLOZRBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.CI |
Origin of Product |
United States |
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